REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[NH:10]1[CH2:18][CH2:17][CH:13]([C:14]([NH2:16])=[O:15])[CH2:12][CH2:11]1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C=O)C>[Br:1][C:2]1[C:3]([N:10]2[CH2:18][CH2:17][CH:13]([C:14]([NH2:16])=[O:15])[CH2:12][CH2:11]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)N)CC1
|
Name
|
|
Quantity
|
77 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at r.t. for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (10 mL), brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel (CH2Cl2, MeOH, 98:2)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)N1CCC(CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 108.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |